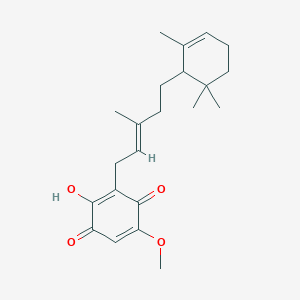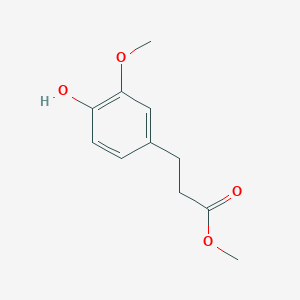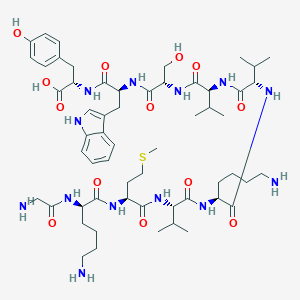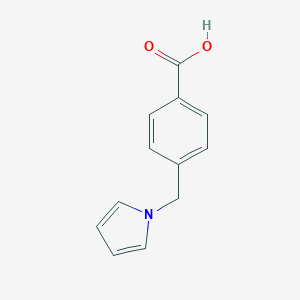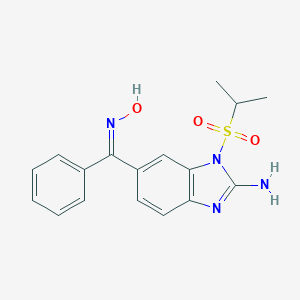
Zinviroxime
Übersicht
Beschreibung
Zinviroxime: ist ein Benzimidazol-Derivat, das für seine antiviralen Eigenschaften bekannt ist. Es ist ein Isomer von Enviroxime und hat eine Wirksamkeit bei der Hemmung der Replikation von Rhino- und Enteroviren gezeigt . Die Summenformel von this compound ist C17H18N4O3S und es hat ein Molekulargewicht von 358,41 g/mol .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Zinviroxime kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Amino-1-(Isopropylsulfonyl)-6-benzimidazol mit Phenylmethylidenhydroxylamin umfasst . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren wie Triethylamin. Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten.
Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst Reinigungsschritte wie Umkristallisation und Chromatographie, um das Endprodukt in reiner Form zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Reduktion von this compound kann zur Bildung von Aminen und anderen reduzierten Derivaten führen.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Benzimidazolring.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine und reduzierte Benzimidazol-Derivate.
Substitution: Substituierte Benzimidazol-Verbindungen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Referenzmaterial in der analytischen Chemie und als Reagenz in der organischen Synthese verwendet.
Biologie: Wird auf seine antiviralen Eigenschaften und seine Fähigkeit, die Replikation von Rhino- und Enteroviren zu hemmen, untersucht.
Medizin: Wird auf seinen potenziellen Einsatz in antiviralen Therapien untersucht, insbesondere bei Atemwegsinfektionen.
Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und als Standard in Qualitätskontrollprozessen eingesetzt
Wirkmechanismus
This compound entfaltet seine antivirale Wirkung, indem es die 3A-codierende Region von Rhinovirus und Poliovirus angreift. Es hemmt die Replikation dieser Viren, indem es in das Wirtsphosphatidylinositol-4-Kinase III-Enzym eingreift, das für die Virusreplikation unerlässlich ist . Diese Hemmung verhindert die Bildung von viralen Replikationskomplexen und reduziert so die Viruslast und die Infektion .
Analyse Chemischer Reaktionen
Types of Reactions: Zinviroxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
Zinviroxime has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry and as a reagent in organic synthesis.
Biology: Studied for its antiviral properties and its ability to inhibit the replication of rhinoviruses and enteroviruses.
Medicine: Investigated for its potential use in antiviral therapies, particularly for respiratory infections.
Industry: Utilized in the development of antiviral drugs and as a standard in quality control processes
Wirkmechanismus
Zinviroxime exerts its antiviral effects by targeting the 3A coding region of rhinovirus and poliovirus. It inhibits the replication of these viruses by interfering with the host phosphatidylinositol 4-kinase III enzyme, which is essential for viral replication . This inhibition prevents the formation of viral replication complexes, thereby reducing viral load and infection .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Enviroxime: Ein weiteres Benzimidazol-Derivat mit ähnlichen antiviralen Eigenschaften.
Ribavirin: Eine breitbandwirksame antivirale Verbindung.
Pleconaril: Ein antivirales Medikament zur Behandlung von Picornaviren-Infektionen.
Einzigartigkeit von Zinviroxime: this compound ist einzigartig aufgrund seiner spezifischen Hemmung der 3A-codierenden Region von Rhinovirus und Poliovirus, die es von anderen antiviralen Verbindungen unterscheidet, die möglicherweise andere virale Proteine oder Signalwege angreifen . Darüber hinaus liefert seine isomere Beziehung zu Enviroxime Einblicke in die strukturelle und funktionelle Vielfalt von Benzimidazol-Derivaten .
Eigenschaften
IUPAC Name |
(NZ)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXBHQELWQLHF-SILNSSARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N\O)/C3=CC=CC=C3)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024511 | |
| Record name | (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72301-78-1 | |
| Record name | Zinviroxime [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072301781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-2-Amino-6-benzoyl-1-(isopropylsulfonyl)benzimidazole oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINVIROXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SWB3P2O2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


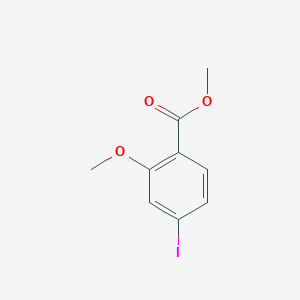
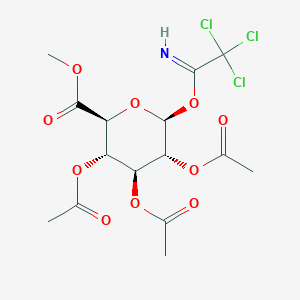
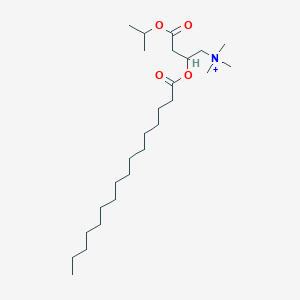
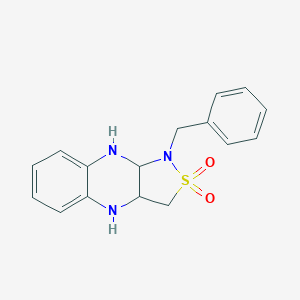

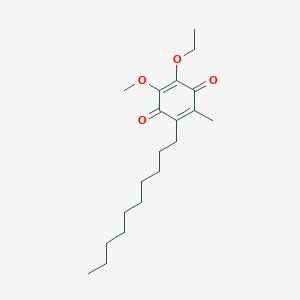
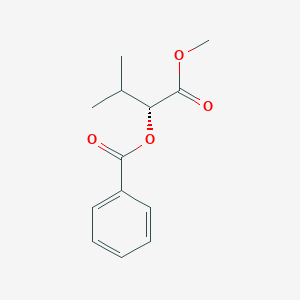
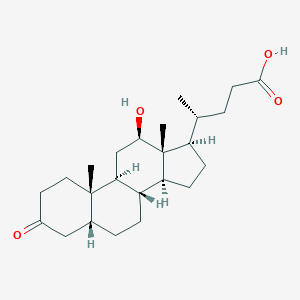
![6-Fluorobenzo[D]isothiazole](/img/structure/B136777.png)
